
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 5-chloro-2-methylphenyl group and a 1H-pyrazol-1-yl group, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high temperature and pressure.
Substitution with 5-chloro-2-methylphenyl Group: The nicotinamide core is then subjected to a Friedel-Crafts acylation reaction with 5-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 1H-pyrazol-1-yl Group: The final step involves the reaction of the intermediate product with 1H-pyrazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide
- N-(5-chloro-2-methylphenyl)-6-(1H-triazol-1-yl)nicotinamide
- N-(5-chloro-2-methylphenyl)-6-(1H-tetrazol-1-yl)nicotinamide
Uniqueness
N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to the presence of the 1H-pyrazol-1-yl group, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
属性
分子式 |
C16H13ClN4O |
|---|---|
分子量 |
312.75 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c1-11-3-5-13(17)9-14(11)20-16(22)12-4-6-15(18-10-12)21-8-2-7-19-21/h2-10H,1H3,(H,20,22) |
InChI 键 |
MJBUPJBAQROOCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



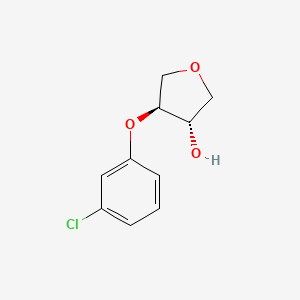
![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)
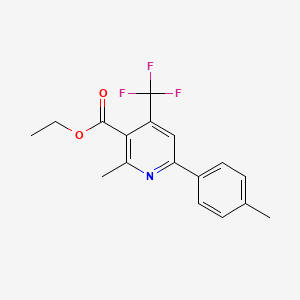
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
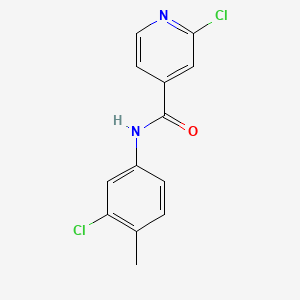
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)
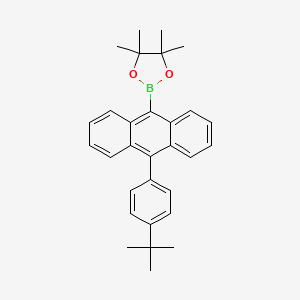
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
![3-Azaspiro[5.5]undecan-9-ol](/img/structure/B13367337.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)
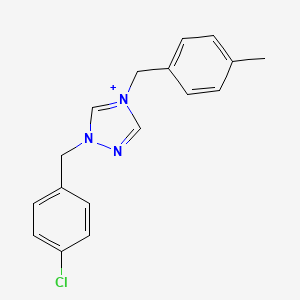
![1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
